Conotoxin GV

説明

コナントキン-Gは、N-メチル-D-アスパラギン酸受容体(NMDAR)の強力かつ特異的なアンタゴニストであり、天然由来ペプチドの中ではユニークな存在です 。 コナントキン-Gは、虚血性および興奮毒性脳損傷、神経細胞アポトーシス、痛み、てんかん、薬物依存症およびアルツハイマー病の研究ツールなど、さまざまな神経学的疾患において神経保護剤としての可能性を示しています .

2. 製法

合成経路と反応条件: コナントキン-Gは、固相ペプチド合成(SPPS)を用いて合成されます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にする方法です 。 合成には、保護されたアミノ酸を使用し、望ましくない副反応を防ぎます。 ペプチド鎖が組み立てられた後、樹脂から切断され、脱保護されて最終生成物が得られます .

工業的生産方法: コナントキン-Gの工業的生産には、効率と収率を最適化した大規模SPPSが使用されます。 このプロセスには、自動ペプチド合成機、精製用の高速液体クロマトグラフィー(HPLC)、品質管理のための質量分析法が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Conantokin-G is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of conantokin-G involves large-scale SPPS, which is optimized for efficiency and yield. This process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for quality control .

化学反応の分析

反応の種類: コナントキン-Gは、次のようなさまざまな化学反応を起こします。

酸化: ペプチドは、システイン残基間のジスルフィド結合を形成するように酸化されて、構造を安定化させることができます.

一般的な試薬と条件:

酸化: 過酸化水素またはヨウ素を穏やかな条件下で使用します。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)を還元条件下で使用します。

主要な生成物: これらの反応の主要な生成物には、酸化型および還元型のコナントキン-G、ならびに置換されたアミノ酸を持つさまざまなアナログが含まれます .

4. 科学研究への応用

コナントキン-Gは、幅広い科学研究に応用されています。

科学的研究の応用

Therapeutic Applications

1. Pain Management

Conotoxin GV has shown significant promise in the field of analgesia. Its ability to block N-type calcium channels directly impacts pain transmission pathways. Research indicates that it can effectively reduce nociceptive signaling in various animal models:

- Chronic Pain Models: Studies have demonstrated that administration of this compound results in substantial analgesic effects in models of chronic inflammatory pain and neuropathic pain .

- Mechanism of Action: By inhibiting presynaptic neurotransmitter release, this compound prevents the propagation of pain signals, making it a potential alternative to traditional opioids .

2. Neurological Disorders

The selective action of this compound on neuronal ion channels positions it as a candidate for treating neurological disorders:

- Epilepsy: Preclinical studies suggest that conotoxins can modulate excitatory neurotransmission, potentially offering new avenues for epilepsy treatment .

- Neuroprotection: The neuroprotective properties observed in models of stroke and neurodegeneration highlight the potential for conotoxins to safeguard neuronal integrity during pathological conditions .

3. Cardiovascular Applications

This compound's influence on calcium channels also extends to cardiovascular health:

- Cardiac Function Regulation: Research indicates that modulation of VGCCs can impact cardiac excitability and vascular tone, suggesting potential applications in treating arrhythmias and hypertension .

Case Studies

Case Study 1: Chronic Pain Management

A study involving rats with induced neuropathic pain demonstrated that intrathecal administration of this compound led to significant reductions in pain-related behaviors without notable side effects. This highlights its therapeutic window and efficacy compared to conventional analgesics .

Case Study 2: Epilepsy Treatment

In a model for epilepsy, the application of this compound resulted in decreased seizure frequency and duration. This suggests a mechanism where inhibition of excitatory neurotransmission can mitigate seizure activity .

Data Table: Summary of Applications

作用機序

コナントキン-Gは、NMDAR、特にNR2Bサブユニットに結合することで作用を発揮します 。 この結合は、受容体の活性を阻害し、興奮性シナプス後電流を減少させ、興奮毒性を防ぎます 。 ペプチドのユニークな構造には、γ-カルボキシグルタミル残基が含まれており、カルシウムイオンと相互作用し、コンフォメーション変化を誘導することで、結合親和性と特異性を高めます .

類似の化合物:

コナントキン-T: Conus tulipaから得られる別のペプチドで、NMDARを標的とするが、結合特性と効果が異なります.

コナントキン-R: Conus radiatusから単離されたもので、同様のNMDAR拮抗作用を有するが、アミノ酸配列と構造が異なります.

独自性: コナントキン-Gは、NMDARのNR2Bサブユニットに対する高い特異性を持つため、サブユニット特異的な薬理学を研究するための貴重なツールです 。 神経保護作用と潜在的な治療応用は、コナントキン-Gを他のコナントキンからさらに際立たせています .

類似化合物との比較

Conantokin-T: Another peptide from Conus tulipa, which also targets NMDARs but has different binding properties and effects.

Conantokin-R: Isolated from Conus radiatus, with similar NMDAR antagonistic properties but varying in amino acid sequence and structure.

Uniqueness: Conantokin-G is unique due to its high specificity for the NR2B subunit of NMDARs, making it a valuable tool for studying subunit-specific pharmacology . Its neuroprotective properties and potential therapeutic applications further distinguish it from other conantokins .

生物活性

Conotoxin GV, derived from the venom of the marine cone snail Conus geographus, is a member of the conotoxin family known for its diverse biological activities, particularly its interactions with ion channels and receptors. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Conotoxins

Conotoxins are small peptides that serve as neurotoxic agents in the venom of cone snails. They exhibit a wide range of biological activities by selectively targeting various ion channels and receptors in the nervous system. These peptides are classified into several superfamilies based on their structure and function, with this compound belonging to the O1-superfamily, which primarily targets voltage-gated sodium channels (VGSCs) and other ion channels.

This compound functions primarily as a selective inhibitor of voltage-gated sodium channels. Its mechanism involves binding to specific sites on these channels, thereby altering their conductance and affecting neuronal excitability. This action can lead to significant analgesic effects, making it a subject of interest for pain management therapies.

Key Mechanisms:

- Inhibition of Sodium Channels : this compound selectively inhibits TTX-sensitive sodium channel subtypes, which are critical for action potential propagation in neurons.

- Modulation of Neurotransmitter Release : By blocking sodium channels, this compound can modulate neurotransmitter release at synapses, impacting pain transmission pathways.

Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

- Analgesic Properties : In animal models, administration of this compound has been shown to produce significant analgesia. For instance, a study demonstrated that doses of this compound effectively reduced pain responses in formalin-induced pain models in rodents.

- Selectivity and Potency : Research indicates that this compound exhibits high selectivity for certain sodium channel subtypes over others. This selectivity is crucial for developing targeted therapies with minimal side effects.

Case Studies

- Pain Management Studies :

- Neurophysiological Effects :

Data Table: Biological Activity Summary

特性

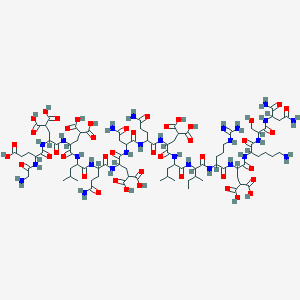

IUPAC Name |

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBKFGWATIYCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H138N26O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896916 | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93438-65-4 | |

| Record name | Conotoxin GV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93438-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of Conantokin G?

A1: Conantokin G specifically targets NMDA receptors, a subtype of ionotropic glutamate receptors found in the central nervous system [, , , , ].

Q2: How does Conantokin G interact with NMDA receptors?

A2: Unlike many NMDA receptor antagonists, Conantokin G acts as a competitive antagonist by binding to the glutamate recognition site on the NR2B subunit [, , ]. This interaction directly blocks glutamate from binding and activating the receptor.

Q3: Does Conantokin G exhibit selectivity for specific NMDA receptor subtypes?

A3: Yes, Conantokin G displays a unique subunit selectivity profile. It preferentially inhibits NMDA receptors containing the NR2B subunit, particularly those composed of NR1/NR2B heterodimers [, ].

Q4: What are the downstream effects of Conantokin G binding to NMDA receptors?

A4: By blocking NMDA receptor activation, Conantokin G inhibits the influx of calcium ions into neurons, preventing the downstream signaling cascades associated with NMDA receptor activation. This inhibition has implications for synaptic plasticity, gene regulation, and excitotoxicity [, ].

Q5: How does the mechanism of Conantokin G differ from other NMDA receptor antagonists?

A5: Conantokin G's competitive and NR2B-selective mechanism contrasts with other NMDA receptor antagonists, such as MK-801 and ifenprodil, which act non-competitively or exhibit different subtype selectivities [, ]. This unique profile contributes to Conantokin G's potential for therapeutic development with fewer side effects.

Q6: What is the amino acid sequence of Conantokin G?

A6: Conantokin G is a 17-amino-acid peptide with the following sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH2 [, ].

Q7: What is unique about the amino acid composition of Conantokin G?

A7: Conantokin G contains five residues of γ-carboxyglutamic acid (Gla), an unusual amino acid formed through vitamin K-dependent post-translational modification [, ].

Q8: How do the Gla residues contribute to the structure and function of Conantokin G?

A8: Gla residues are crucial for Conantokin G's structure and function. Upon binding divalent cations like calcium, the Gla residues coordinate with the metal ions, inducing a conformational change from a disordered structure to a more stable α-helix. This calcium-induced helical structure is essential for the peptide's interaction with NMDA receptors [, , , ].

Q9: How does the structure of Conantokin G change upon binding to calcium?

A9: In the absence of calcium, Conantokin G exists in a disordered, random coil conformation. Binding to calcium ions induces a significant conformational change, promoting the formation of an α-helix. This calcium-induced helix is stabilized by the coordination of calcium ions with the Gla residues [, , ].

Q10: Are there spectroscopic techniques used to characterize the structure of Conantokin G?

A10: Yes, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to study the structure of Conantokin G. CD spectroscopy provides information about the secondary structure of the peptide, indicating the presence and proportion of α-helical content. NMR spectroscopy provides more detailed structural information, allowing for the determination of the three-dimensional structure of the peptide in solution [, , , , ].

Q11: What factors can influence the stability of Conantokin G?

A11: Factors such as pH, temperature, and the presence of proteolytic enzymes can affect the stability of Conantokin G. Optimization of these factors is crucial for maintaining its activity in vitro and in vivo [, , ].

Q12: How do modifications to the Conantokin G structure affect its activity?

A12: Extensive SAR studies have been conducted on Conantokin G to elucidate the key structural elements responsible for its activity and selectivity. Modifications to the Gla residues, N-terminus, and C-terminus have been shown to impact its potency and selectivity for NMDA receptor subtypes [, , ].

Q13: What is the role of the Gla residues in the SAR of Conantokin G?

A13: The Gla residues are essential for the calcium-induced helical structure of Conantokin G, which is crucial for its interaction with NMDA receptors. Replacing Gla residues with other amino acids, such as glutamic acid, significantly reduces or abolishes its activity [, , ].

Q14: How do modifications to the N- and C-termini of Conantokin G affect its activity?

A14: Modifications to the N- and C-termini can influence the flexibility and overall conformation of Conantokin G, impacting its ability to interact with NMDA receptors. For instance, truncation of the C-terminus can alter subunit selectivity, while modifications to the N-terminus can affect potency [, ].

Q15: What are the challenges associated with formulating Conantokin G for therapeutic use?

A15: As a peptide, Conantokin G faces challenges related to stability, solubility, and bioavailability. Its susceptibility to enzymatic degradation and potential for aggregation necessitate the development of specific formulation strategies [].

Q16: What are some strategies to improve the stability and bioavailability of Conantokin G?

A16: Several approaches can be explored to enhance the stability and bioavailability of Conantokin G, including:

- Chemical modifications: Introducing specific amino acid substitutions or modifications can improve resistance to enzymatic degradation and enhance stability [, ].

- Peptide stapling: Using chemical linkers to "staple" specific regions of the peptide can stabilize its helical conformation, improving its stability and resistance to degradation [].

- Nanoparticle-based delivery: Encapsulating Conantokin G within nanoparticles, such as gold nanoparticles, can protect it from degradation and enhance its delivery to target tissues [, ].

Q17: What is known about the pharmacokinetics of Conantokin G?

A17: The pharmacokinetics of Conantokin G has been investigated in animal models. Studies suggest that it exhibits a relatively short half-life and can be cleared from the systemic circulation relatively quickly [].

Q18: What are the challenges associated with delivering Conantokin G to the central nervous system?

A18: The blood-brain barrier (BBB) presents a significant challenge for delivering Conantokin G to its target site in the central nervous system. Strategies to enhance its transport across the BBB, such as nanoparticle-based delivery or chemical modifications, are being explored [, ].

Q19: What in vitro models have been used to study the activity of Conantokin G?

A19: Researchers have employed various in vitro models, including primary neuronal cultures, cell lines expressing recombinant NMDA receptors, and brain slice preparations, to investigate the pharmacological effects of Conantokin G [, , , , , ].

Q20: What in vivo models have been used to evaluate the therapeutic potential of Conantokin G?

A20: Conantokin G has shown promise in preclinical studies using animal models of stroke, epilepsy, and neuropathic pain. These models have demonstrated its neuroprotective effects and potential for treating various neurological disorders [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。